molecular formula C9H11ClO B13555742 2-Methoxy-4-methylbenzyl chloride

2-Methoxy-4-methylbenzyl chloride

Cat. No.: B13555742
M. Wt: 170.63 g/mol
InChI Key: MBKZHZPXDNZMEC-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzyl chloride is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzyl chloride, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the fourth position. This compound is a colorless to pale-yellow liquid with a pungent odor and is used in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylbenzyl chloride typically involves the chlorination of 2-Methoxy-4-methylbenzyl alcohol. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves the following steps:

  • Dissolve 2-Methoxy-4-methylbenzyl alcohol in an inert solvent such as tetrahydrofuran (THF).
  • Add thionyl chloride dropwise to the solution while maintaining the reaction temperature at room temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylbenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to 2-Methoxy-4-methylbenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: 2-Methoxy-4-methylbenzyl derivatives (e.g., 2-Methoxy-4-methylbenzyl alcohol).

    Oxidation: 2-Methoxy-4-methylbenzaldehyde or 2-Methoxy-4-methylbenzoic acid.

    Reduction: 2-Methoxy-4-methylbenzyl alcohol.

Scientific Research Applications

2-Methoxy-4-methylbenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules for research in drug development and biochemical studies.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylbenzyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing chlorine atom. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is influenced by the electron-donating methoxy group, which stabilizes the intermediate carbocation formed during the reaction.

Comparison with Similar Compounds

    4-Methoxybenzyl chloride: Similar structure but lacks the methyl group at the fourth position.

    2-Methylbenzyl chloride: Similar structure but lacks the methoxy group at the second position.

    Benzyl chloride: The parent compound without any substituents on the benzene ring.

Uniqueness: 2-Methoxy-4-methylbenzyl chloride is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and physical properties. The combination of these substituents makes it a valuable intermediate in organic synthesis, offering distinct reactivity patterns compared to its analogs.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-(chloromethyl)-2-methoxy-4-methylbenzene

InChI

InChI=1S/C9H11ClO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6H2,1-2H3

InChI Key

MBKZHZPXDNZMEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCl)OC

Origin of Product

United States

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